molecular formula C17H17N B3246790 2,3,3-Trimethyl-6-phenyl-3H-indole CAS No. 180003-61-6

2,3,3-Trimethyl-6-phenyl-3H-indole

Cat. No.: B3246790
CAS No.: 180003-61-6
M. Wt: 235.32 g/mol
InChI Key: GXIAISSARIHOAL-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-6-phenyl-3H-indole is a heterocyclic aromatic compound with the molecular formula C17H17N. It belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-6-phenyl-3H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. This method is widely used due to its efficiency and versatility .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using catalysts such as hydrochloric acid or sulfuric acid. The process is carried out in controlled environments to ensure safety and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-6-phenyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-6-phenyl-3H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethylindole
  • 2,3,3-Trimethyl-5-phenyl-3H-indole
  • 2,3,3-Trimethyl-3H-indole-5-carboxylic acid

Uniqueness

2,3,3-Trimethyl-6-phenyl-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 6-position enhances its stability and reactivity compared to other indole derivatives .

Properties

IUPAC Name

2,3,3-trimethyl-6-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-12-17(2,3)15-10-9-14(11-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIAISSARIHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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